molecular formula C20H25N3O3S B11545502 N-(4-Methylphenyl)-N-({N'-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(4-Methylphenyl)-N-({N'-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11545502
M. Wt: 387.5 g/mol
InChI Key: PVYUCQCUHNFYQS-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-N-({N’-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-({N’-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps:

    Formation of the Hydrazone: The reaction between 2,3,4-trimethylbenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Sulfonamide Formation: The hydrazone intermediate reacts with 4-methylbenzenesulfonyl chloride under basic conditions to form the final sulfonamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitro groups, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound may be investigated for its potential as an antibacterial or antifungal agent.

Medicine

Medicinal chemistry applications may include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is a common pharmacophore in many therapeutic agents.

Industry

In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-({N’-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(4-Methylphenyl)sulfonamide: A simpler analog with similar structural features.

Uniqueness

The uniqueness of N-(4-Methylphenyl)-N-({N’-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide lies in its complex structure, which may confer specific binding properties and biological activities not seen in simpler sulfonamides.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H25N3O3S/c1-14-6-10-19(11-7-14)23(27(5,25)26)13-20(24)22-21-12-18-9-8-15(2)16(3)17(18)4/h6-12H,13H2,1-5H3,(H,22,24)/b21-12+

InChI Key

PVYUCQCUHNFYQS-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C(=C(C=C2)C)C)C)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C(=C(C=C2)C)C)C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.